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Compound of Interest

Compound Name: Axinysone B

Cat. No.: B15565282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Axinysone B is a naturally occurring sesquiterpenoid of the aristolane class, a group of

compounds characterized by a distinctive tricyclic carbon skeleton. First identified from marine

and fungal sources, Axinysone B has drawn interest within the natural products community.

This technical guide provides a comprehensive analysis of the spectroscopic data for

Axinysone B, offering a foundational resource for researchers engaged in natural product

synthesis, characterization, and drug discovery. The structural elucidation of Axinysone B has

been accomplished through a combination of advanced spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and optical

methods.

Spectroscopic Data Presentation
The structural characterization of Axinysone B is underpinned by a detailed analysis of its

spectroscopic data. The following tables summarize the quantitative ¹H and ¹³C NMR data,

which are crucial for the assignment of its complex molecular architecture.

Table 1: ¹H NMR Spectroscopic Data for Axinysone B
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

1 4.07 dd 3.0, 1.3

2 3.91 q-like 2.9

3α 1.87 m

3β 2.21 m

4 1.80 m

6 1.56 d 7.8

7 1.74 dd 7.8, 1.2

9 5.87 d 1.2

12 1.23 s

13 1.35 s

14 1.08 d 7.0

15 1.25 s

Note: Data acquired in methanol-d₄. Chemical shifts are referenced to the residual solvent

signal.

Table 2: ¹³C NMR Spectroscopic Data for Axinysone B
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Position Chemical Shift (δ) ppm Carbon Type

1 77.3 CH

2 71.9 CH

3 25.6 CH₂

4 32.8 CH

5 40.2 C

6 42.2 CH

7 39.3 CH

8 199.7 C=O

9 130.0 CH

10 168.3 C

11 29.1 C

12 20.9 CH₃

13 32.4 CH₃

14 15.1 CH₃

15 21.8 CH₃

Note: Data acquired in methanol-d₄. Carbon types were determined by DEPT experiments.

Mass Spectrometry, IR, and UV-Vis Data
High-Resolution Mass Spectrometry (HR-MS): The molecular formula of Axinysone B has

been established as C₁₅H₂₂O₂. The exact mass is a critical piece of data for confirming the

elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum of Axinysone B is expected to show

characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) functional groups,

which are key features of its structure.
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UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic

transitions within the molecule, particularly the conjugated systems present in the aristolane

skeleton.

Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to the accurate structural

elucidation of natural products like Axinysone B. The following are detailed methodologies for

the key experiments cited.

NMR Spectroscopy
Sample Preparation: A pure sample of Axinysone B (typically 1-5 mg) is dissolved in a

deuterated solvent, such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃), in a standard 5

mm NMR tube.

Data Acquisition: ¹H, ¹³C, and a suite of 2D NMR spectra (COSY, HSQC, HMBC, and

NOESY) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Analysis: The chemical shifts (δ) are referenced to the residual solvent signal. Coupling

constants (J) are measured in Hertz (Hz). The 2D NMR spectra are used to establish proton-

proton and proton-carbon correlations, which are essential for assigning the complex spin

systems and the overall carbon framework of the molecule.

Mass Spectrometry
Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF)

or Orbitrap mass spectrometer.

Ionization Method: Electrospray ionization (ESI) is a common method for generating ions of

natural products like Axinysone B.

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to determine the

exact mass and subsequently the molecular formula of the compound.

Visualizing the Spectroscopic Analysis Workflow
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The logical flow of spectroscopic data analysis for the structure elucidation of a natural product

like Axinysone B can be visualized as a structured workflow.

Isolation & Purification

Spectroscopic Data Acquisition

Data Analysis & Structure Elucidation

Natural Source
(e.g., Marine Sponge)

Extraction

Chromatographic Separation
(e.g., HPLC)

Pure Axinysone B

NMR Spectroscopy
(1H, 13C, 2D)

Mass Spectrometry
(HR-MS)

Optical Spectroscopy
(IR, UV-Vis)

Identify Functional Groups
(from IR, 13C NMR)

Elucidate Carbon Skeleton
(from 1D & 2D NMR)

Determine Molecular Formula
(from HR-MS)

Determine Stereochemistry
(from NOESY, Coupling Constants)

Propose Final Structure
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Click to download full resolution via product page

A flowchart illustrating the general workflow for the isolation and structural elucidation of
Axinysone B using spectroscopic methods.

Signaling Pathways and Logical Relationships
At present, the specific signaling pathways modulated by Axinysone B are an active area of

research. The workflow for investigating these biological activities would typically follow the

pathway outlined below.
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Initial Screening

Target Identification

Pathway Validation

Axinysone B

Cell-Based Assays
(e.g., Cytotoxicity)

Affinity Chromatography-MS Genetic/Proteomic Screening

Identification of
Potential Protein Target(s)

In Silico Pathway Analysis

Biochemical & Cellular Assays
(e.g., Western Blot, qPCR)

Validated Signaling Pathway
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A logical workflow for the investigation of the biological activity and signaling pathways of
Axinysone B.
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To cite this document: BenchChem. [An In-depth Spectroscopic Analysis of Axinysone B: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15565282#axinysone-b-spectroscopic-data-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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